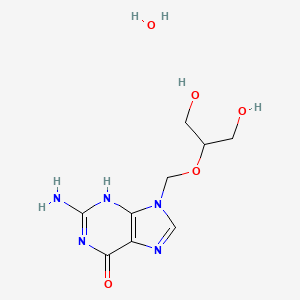
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger structure of this compound. The conditions for these reactions usually include elevated temperatures and the presence of catalysts to facilitate the process.
Oxidation and Reduction Reactions: These reactions are crucial in modifying the functional groups of the compound, thereby enhancing its reactivity and stability. Specific reagents such as hydrogen peroxide or sodium borohydride are commonly used under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This ensures a consistent supply of the compound while maintaining high purity levels. The industrial methods often involve:
Batch Processing: This method allows for the production of large quantities of this compound in a single batch, ensuring uniformity and quality.
Continuous Flow Systems: These systems enable the continuous production of the compound, which is essential for meeting high demand in various industries.
化学反应分析
Types of Reactions
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: In this reaction, one functional group in the compound is replaced by another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation Reactions: Potassium permanganate in an acidic medium is often used to oxidize this compound, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Sodium borohydride in an alcoholic solvent is commonly employed to reduce the compound, yielding alcohols or amines.
Substitution Reactions: Halogenation reactions often use halogen sources such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance:
Oxidation: Carboxylic acids and ketones are typical products.
Reduction: Alcohols and amines are commonly formed.
Substitution: Halogenated derivatives are the primary products.
科学研究应用
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore the therapeutic potential of this compound, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
作用机制
The mechanism of action of 2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2244 (Aspirin): Both compounds have applications in medicine, but this compound has distinct chemical properties that make it suitable for different therapeutic uses.
CID 5161 (Salicylsalicylic Acid): While both compounds can undergo similar chemical reactions, this compound has unique reactivity patterns that differentiate it from salicylsalicylic acid.
CID 3715 (Indomethacin): This compound is used in similar biological contexts, but this compound offers different advantages in terms of stability and reactivity.
属性
IUPAC Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-3H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4.H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHZXWXXKSKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COC(CO)CO)NC(=NC2=O)N.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














